An In-depth Technical Guide to the Chemical Properties of 2,5-Dichloro-1,3,4-thiadiazole
An In-depth Technical Guide to the Chemical Properties of 2,5-Dichloro-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 2,5-Dichloro-1,3,4-thiadiazole, a heterocyclic compound of interest in various scientific domains. This document collates available data on its physical and chemical characteristics, supported by experimental details where accessible.
Chemical Identity and Physical Properties
2,5-Dichloro-1,3,4-thiadiazole is a halogenated five-membered aromatic heterocycle. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂Cl₂N₂S | [1] |
| Molecular Weight | 155.01 g/mol | [1] |
| CAS Number | 32998-28-0 | [1] |
| Purity | ≥98% | [1] |
| Topological Polar Surface Area (TPSA) | 25.78 Ų | [1] |
| LogP | 1.8449 | [1] |
Synthesis and Reactivity
Detailed experimental protocols for the synthesis of 2,5-Dichloro-1,3,4-thiadiazole are not extensively documented in publicly accessible literature. However, general synthetic routes to 2,5-disubstituted-1,3,4-thiadiazoles often involve the cyclization of thiosemicarbazide derivatives or the reaction of hydrazides with sulfur-containing reagents.[2][3][4][5][6][7][8][9][10]
One plausible, though not explicitly detailed for this specific compound, synthetic pathway could involve the chlorination of a suitable 1,3,4-thiadiazole precursor. The reactivity of the chloro-substituents is expected to be characteristic of halogenated aromatic heterocycles, making them susceptible to nucleophilic substitution reactions. This would allow for the introduction of various functional groups at the 2 and 5 positions, rendering 2,5-Dichloro-1,3,4-thiadiazole a potentially valuable building block in organic synthesis.
A general workflow for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles is depicted in the following diagram.
Caption: A generalized workflow for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles.
Spectroscopic Data
Detailed experimental spectroscopic data for 2,5-Dichloro-1,3,4-thiadiazole is limited. The following represents expected spectral characteristics based on the analysis of related 1,3,4-thiadiazole structures.[4]
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H-NMR: As the molecule contains no hydrogen atoms, a proton NMR spectrum is not applicable.
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¹³C-NMR: The carbon atoms at positions 2 and 5 of the thiadiazole ring are expected to be deshielded due to the electronegativity of the adjacent nitrogen and chlorine atoms. The chemical shifts would likely appear in the downfield region of the spectrum.
3.2. Infrared (IR) Spectroscopy
The IR spectrum would be characterized by the absence of C-H stretching vibrations. Key absorption bands would correspond to the C-Cl stretching and the vibrations of the 1,3,4-thiadiazole ring system.
3.3. Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of 155.01 g/mol . The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms. Fragmentation patterns would likely involve the loss of chlorine atoms and cleavage of the thiadiazole ring.
Potential Applications
While specific applications for 2,5-Dichloro-1,3,4-thiadiazole are not widely reported, the 1,3,4-thiadiazole scaffold is a common motif in compounds with a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][8][11] The presence of two reactive chlorine atoms suggests its potential as a versatile intermediate for the synthesis of novel, biologically active molecules in drug discovery and agrochemical research. The compound may also find use in materials science as a building block for functional polymers and dyes.
Safety and Handling
Detailed toxicology data for 2,5-Dichloro-1,3,4-thiadiazole is not available. As with any halogenated organic compound, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.
Disclaimer: This document is intended for informational purposes only and is based on currently available scientific literature. The absence of comprehensive experimental data for 2,5-Dichloro-1,3,4-thiadiazole necessitates caution in its handling and use. Further experimental validation of its properties is required.
References
- 1. chemscene.com [chemscene.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 7. connectjournals.com [connectjournals.com]
- 8. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
